molecular formula C25H21F3N2OS B13973535 N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide CAS No. 1014645-79-4

N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide

Cat. No.: B13973535
CAS No.: 1014645-79-4
M. Wt: 454.5 g/mol
InChI Key: BEWXZMDKZCMEJP-UHFFFAOYSA-N
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Description

N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a cyanophenyl group, and a trifluoromethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl and cyanophenyl intermediates. These intermediates are then coupled with the thiophene-3-carboxamide core under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes .

Scientific Research Applications

N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide is unique due to its combination of a cyclopropyl group, a cyanophenyl group, and a trifluoromethylbenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

1014645-79-4

Molecular Formula

C25H21F3N2OS

Molecular Weight

454.5 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carboxamide

InChI

InChI=1S/C25H21F3N2OS/c1-15-21(13-17-3-9-20(10-4-17)25(26,27)28)22(16(2)32-15)23(31)30-24(11-12-24)19-7-5-18(14-29)6-8-19/h3-10H,11-13H2,1-2H3,(H,30,31)

InChI Key

BEWXZMDKZCMEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C#N)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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